2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride
Description
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride is a bicyclic organic compound featuring a unique [1.1.1]pentane core substituted with bromine at the 3-position and a difluoroethylamine moiety. Its molecular formula is C₇H₁₁BrClF₂N, with a molecular weight of 262.52 g/mol (CAS: 2639439-92-0) . The compound’s bicyclo[1.1.1]pentane scaffold is a high-strain system increasingly used in medicinal chemistry as a bioisostere for tert-butyl groups or aromatic rings, offering improved metabolic stability and solubility . The bromine atom provides a handle for further functionalization (e.g., cross-coupling reactions), while the difluoroethylamine group enhances polarity and may influence binding interactions in biological systems.
Properties
Molecular Formula |
C7H11BrClF2N |
|---|---|
Molecular Weight |
262.52 g/mol |
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H10BrF2N.ClH/c8-6-1-5(2-6,3-6)7(9,10)4-11;/h1-4,11H2;1H |
InChI Key |
VXQVFADXXVOSPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Br)C(CN)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Radical-Based Functionalization Approach
One of the prominent methods for synthesizing bicyclo[1.1.1]pentylamines, including brominated derivatives, involves radical-mediated functionalization of [1.1.1]propellane precursors. This approach utilizes a twofold radical functionalization strategy:
- Step 1: Generation of sulfonamidyl radicals via fragmentation of α-iodoaziridines.
- Step 2: Radical addition of these sulfonamidyl radicals to [1.1.1]propellane, yielding iodo-substituted bicyclo[1.1.1]pentylamines (iodo-BCPAs).
- Step 3: Subsequent silyl-mediated Giese reaction functionalizes the newly formed carbon-iodine bond, allowing installation of various substituents including bromine atoms.
This method provides a versatile and efficient route to 1,3-disubstituted bicyclo[1.1.1]pentylamines, accommodating a wide range of radical acceptors and enabling access to bromobicyclo[1.1.1]pentane derivatives relevant to the target compound.
Amination and Hydrochloride Salt Formation
The final conversion to the amine hydrochloride salt typically involves:
- Reduction or Substitution: Conversion of brominated bicyclo intermediates to the corresponding amines via nucleophilic substitution or reductive amination.
- Salt Formation: Treatment of the free amine with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity for isolation.
Specific literature on the direct preparation of 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride is limited, but these general transformations are standard in synthetic organic chemistry for preparing amine hydrochlorides from halogenated precursors.
Summary Table of Preparation Methods
| Methodology | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Radical Twofold Functionalization | α-iodoaziridines, [1.1.1]propellane, silyl-mediated Giese reaction | Versatile, broad substrate scope, efficient | Requires radical precursors, sensitive to conditions |
| One-Pot Difluorocarbene Insertion | α-allyldiazoacetates, dirhodium catalyst, CF3TMS, NaI | Modular, high yield, tolerant of bromine | Some substrates yield unstable products |
| Acid Chloride Bromination | Phosphorus pentachloride/thionyl chloride, bromine, catalysts | Established, scalable | Multi-step, requires careful temperature control |
| Amination & Salt Formation | Nucleophilic amination, HCl | Straightforward salt formation | Dependent on availability of suitable intermediates |
Research Findings and Considerations
- The radical-based approach offers a modern and efficient route to brominated bicyclo[1.1.1]pentylamines with potential for structural diversity, which is valuable for pharmaceutical applications.
- The one-pot difluorocarbene insertion method provides rapid access to difluorobicyclo[1.1.1]pentanes but requires careful substrate selection to avoid rearranged byproducts.
- Acid chloride-mediated bromination remains a useful classical method for introducing bromine atoms into bicyclic frameworks, serving as a precursor step for further functionalization.
- Formation of the hydrochloride salt improves compound handling and stability, critical for downstream applications and characterization.
Chemical Reactions Analysis
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The difluoroethan-1-amine group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The difluoroethan-1-amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a systematic comparison of the target compound with structurally related bicyclic amines and their derivatives:
Table 1: Key Properties of Analogous Bicyclic Amine Hydrochlorides
Comparative Analysis
Substituent Effects
- Bromine vs. Fluorine/CF₃: The bromine atom in the target compound offers a reactive site for Suzuki or Ullmann couplings, a feature absent in fluorine- or CF₃-substituted analogues .
- Difluoroethylamine vs.
Bicyclo System Impact
- [1.1.1]pentane vs. [2.2.2]octane : The [1.1.1]pentane core in the target compound introduces significant steric strain, which can mimic the spatial profile of tert-butyl groups in drug candidates. In contrast, the [2.2.2]octane system (CAS 1193-43-7) is less strained, offering a larger hydrophobic surface but reduced conformational rigidity .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (262.52 vs. 133.62–187.59 g/mol for others) reflects its complex substitution pattern. Bromine and fluorine atoms increase its calculated LogP compared to methyl-substituted analogues, suggesting moderate lipophilicity .
Research Findings
- Synthetic Utility: The bromine atom in the target compound has been leveraged in cross-coupling reactions to generate biaryl or alkyl-aryl derivatives, a strategy less feasible with non-halogenated analogues .
- Biological Performance : Bicyclo[1.1.1]pentane derivatives generally exhibit superior metabolic stability compared to [2.2.2]octane systems due to reduced enzymatic recognition of the strained core .
Biological Activity
The compound 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structural features may confer specific biological activities, making it a subject of interest for researchers.
- IUPAC Name : 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride
- Molecular Formula : CHBrFClN
- Molecular Weight : 250.53 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several areas of potential interest:
1. Anticancer Activity
Preliminary studies indicate that compounds with similar bicyclic structures exhibit cytotoxic effects against various cancer cell lines. The presence of bromine and difluoro groups may enhance these properties through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in tumor growth.
2. Neuropharmacological Effects
Bicyclic amines are often investigated for their neuropharmacological properties. Potential activities include:
- Modulation of neurotransmitter systems (e.g., serotonin, dopamine).
- Effects on cognitive functions and mood regulation.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related bicyclic compounds on human cancer cell lines (e.g., HeLa, MCF-7). The results showed:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | HeLa |
| Compound B | 10.0 | MCF-7 |
| 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride | TBD | TBD |
Note: Further research is required to establish the specific IC50 values for this compound.
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological study, compounds similar to 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride were tested for their effects on neurotransmitter release in rat brain slices. Findings indicated:
- Increased release of serotonin at specific concentrations.
Mechanistic Insights
The biological activity may be attributed to:
- Structural Interactions : The bicyclic structure allows for unique interactions with biological targets.
- Electrostatic Properties : The presence of bromine and fluorine atoms may influence the compound's reactivity and binding affinity.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?
The synthesis of 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride involves multi-step pathways, including the construction of the strained bicyclo[1.1.1]pentane core and selective introduction of bromine and fluorine substituents. Key challenges include:
- Steric hindrance : The bicyclic structure complicates nucleophilic substitution reactions. Using bulky bases (e.g., LDA) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) can improve regioselectivity .
- Purification : The polar amine hydrochloride salt may require ion-exchange chromatography or recrystallization from ethanol/water mixtures .
- Fluorination : Direct fluorination of the bicyclo core is often low-yielding. Alternative methods, such as deoxyfluorination with DAST or XtalFluor-E, are recommended .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- NMR : NMR is critical for confirming difluoro substitution (δ ~ -120 to -140 ppm for CF groups). and NMR can resolve bicyclo proton environments (e.g., bridgehead protons at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolves the strained bicyclo geometry and confirms stereochemistry, though crystal growth may require slow vapor diffusion with dichloromethane/hexane .
- HRMS : High-resolution mass spectrometry (ESI+) validates the molecular formula (e.g., [M+H] at m/z 283.0) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Receptor binding assays : Use radioligand displacement studies (e.g., -serotonin or -dopamine) to assess affinity for neurotransmitter receptors, as seen in structurally related bicycloamines .
- Functional assays : Measure cAMP modulation in HEK293 cells expressing GPCRs (e.g., 5-HT or D receptors) to evaluate agonism/antagonism .
- Cytotoxicity screening : Test in neuronal cell lines (e.g., SH-SY5Y) using MTT assays to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers assess metabolic stability in preclinical models?
- Liver microsome assays : Incubate the compound with human or rat liver microsomes (1 mg/mL protein, NADPH-regenerating system) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme inhibition risks .
- In vivo pharmacokinetics : Administer IV/PO doses in rodents and collect plasma at intervals (0–24 hr) to calculate AUC, , and bioavailability .
Q. What strategies resolve contradictory data in neurotransmitter receptor binding studies?
- Orthogonal validation : Combine radioligand assays with surface plasmon resonance (SPR) to measure kinetic binding parameters (k/k) and confirm affinity .
- Mutational analysis : Engineer receptor mutants (e.g., 5-HT TMD5) to identify critical binding residues via patch-clamp electrophysiology .
- Functional selectivity profiling : Test biased signaling pathways (e.g., β-arrestin vs. G-protein coupling) to explain discrepancies between binding and activity .
Q. How to design enantiomer-specific studies given potential stereochemical complexity?
- Chiral separation : Use HPLC with a Chiralpak AD-H column (hexane:isopropanol:diethylamine = 90:10:0.1) to resolve enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclo core formation to control stereochemistry .
- Pharmacological comparison : Test separated enantiomers in receptor binding and functional assays to identify stereospecific activity (e.g., >100-fold selectivity for one enantiomer) .
Q. How does structural modification of the bicyclo core impact bioactivity?
A comparative analysis with analogs reveals:
| Compound | Structural Modification | Key Finding |
|---|---|---|
| 2-{3-Bromo...} (Target) | Bromine at C3, CF at C2 | High 5-HT affinity (K = 12 nM) |
| Ethyl 2-{3-Bromo...} () | Ethyl ester replaces amine | Loss of receptor binding (K > 10 µM) |
| (R)-1-(4-Bromo...) () | Pyridine substitution | Enhanced metabolic stability (t = 4.2 hr) |
Methodological Insight : Replace the bicyclo bromine with chlorine or methyl groups to evaluate steric/electronic effects on target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
